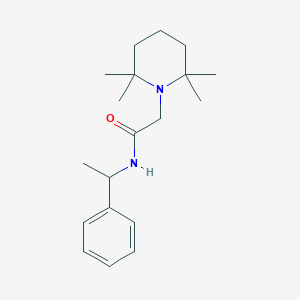![molecular formula C13H13NO3 B14647202 (2Z)-2-[(4-nitrophenyl)methylidene]cyclohexan-1-one CAS No. 56005-41-5](/img/structure/B14647202.png)
(2Z)-2-[(4-nitrophenyl)methylidene]cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-[(4-nitrophenyl)methylidene]cyclohexan-1-one is an organic compound characterized by a cyclohexanone core with a nitrophenylmethylidene substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-nitrophenyl)methylidene]cyclohexan-1-one typically involves the condensation of 4-nitrobenzaldehyde with cyclohexanone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-2-[(4-nitrophenyl)methylidene]cyclohexan-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Reduction: (2Z)-2-[(4-aminophenyl)methylidene]cyclohexan-1-one.
Oxidation: Various oxidized derivatives depending on the specific conditions used.
Substitution: Substituted derivatives with different functional groups replacing the nitro group.
Wissenschaftliche Forschungsanwendungen
(2Z)-2-[(4-nitrophenyl)methylidene]cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various chemical products.
Wirkmechanismus
The mechanism of action of (2Z)-2-[(4-nitrophenyl)methylidene]cyclohexan-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2Z)-2-[(4-aminophenyl)methylidene]cyclohexan-1-one: A reduced derivative with an amino group instead of a nitro group.
(2Z)-2-[(4-methylphenyl)methylidene]cyclohexan-1-one: A derivative with a methyl group instead of a nitro group.
Uniqueness
(2Z)-2-[(4-nitrophenyl)methylidene]cyclohexan-1-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from its analogs.
Eigenschaften
CAS-Nummer |
56005-41-5 |
|---|---|
Molekularformel |
C13H13NO3 |
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
(2Z)-2-[(4-nitrophenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C13H13NO3/c15-13-4-2-1-3-11(13)9-10-5-7-12(8-6-10)14(16)17/h5-9H,1-4H2/b11-9- |
InChI-Schlüssel |
WKEXENOSHSPMMW-LUAWRHEFSA-N |
Isomerische SMILES |
C1CCC(=O)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C1 |
Kanonische SMILES |
C1CCC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


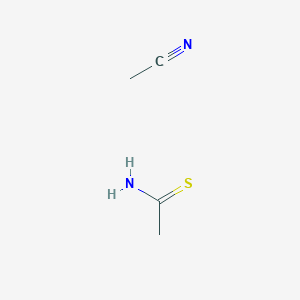
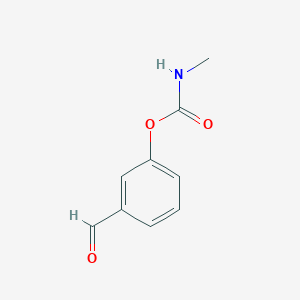
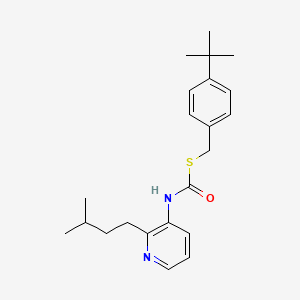
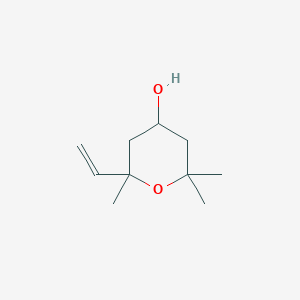
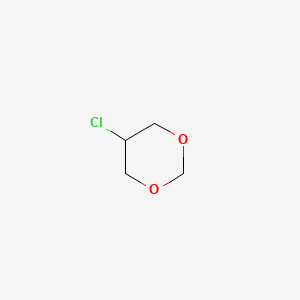
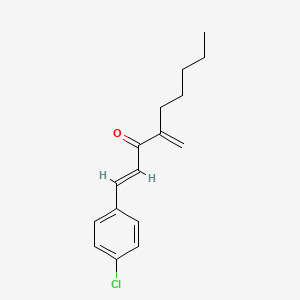
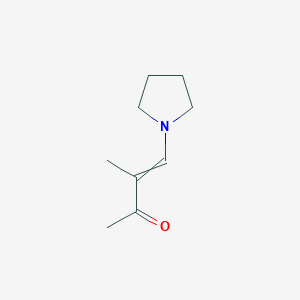
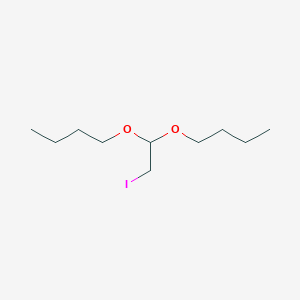
![{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14647184.png)
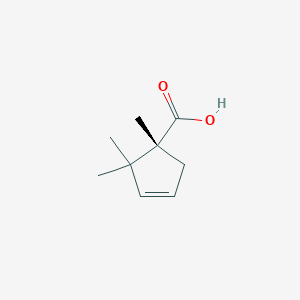
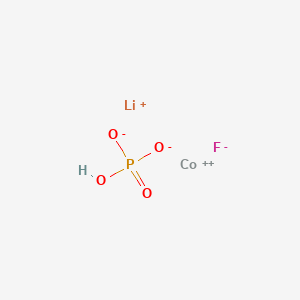
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene)](/img/structure/B14647209.png)
